Achieving Ultra-Low Dielectric Constant (k=1.84) in Polyimide Films with TFMB (Analog) Benchmarking
The rigid molecular structure of a close analog, 2,2'-bis(trifluoromethyl)benzidine (TFMB), is known to create high free volume in polyimide films, leading to an ultra-low dielectric constant. A 2024 study reported that a 6FDA/TFMB polyimide film achieved a dielectric constant (k) of just 1.84 at 104 Hz, significantly outperforming a similar 6FDA/6FODA polyimide [1]. This data supports the class-level inference that the rigid 2,2'-substituted biphenyl structure, which is shared by 2,2'-Bis(trifluoromethoxy)benzidine, is a key driver of this low-k performance.
| Evidence Dimension | Dielectric Constant (k) |
|---|---|
| Target Compound Data | N/A (Study performed on TFMB analog) |
| Comparator Or Baseline | 1.84 at 104 Hz (for 6FDA/TFMB polyimide) |
| Quantified Difference | 6FDA/TFMB exhibits lower k than 6FDA/6FODA (numerical value for 6FODA not provided in this source excerpt, but stated to be higher). |
| Conditions | Polyimide films prepared with 6FDA dianhydride and different diamines (TFMB, 6FODA, 6FDAM). Measured at 104 Hz. |
Why This Matters
This demonstrates that the structural motif of the target compound is directly linked to achieving ultra-low-k values, a critical specification for high-speed, low-loss microelectronic insulators.
- [1] European Polymer Journal. (2024). The influence of diamine structure on low dielectric constant and comprehensive properties of fluorinated polyimide films. Volume 222, 113614. DOI: 10.1016/j.eurpolymj.2024.113614. View Source
